molecular formula C9H6ClIN2 B8307840 8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine

8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine

Cat. No. B8307840
M. Wt: 304.51 g/mol
InChI Key: FRHGJQBYORARRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07511055B2

Procedure details

5-Iodo-2-methyl-7H-[1,7]naphthyridin-8-one (14.2 g, 49.8 mmol) was suspended in phosphorus oxychloride (68 ml, 750 mmol) and stirred for 5 hours at 90° C. The reaction mixture was cooled to room temperature and evaporated to dryness. The residue was taken up in dichloromethane and extracted carefully with saturated NaHCO3-Solution. The aqueous layer was washed two times with dichloromethane. The organic layers were dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (ethyl acetate/heptane 10:90->100:0 gradient). The desired compound was obtained as a light red solid (4.8 g, 32%), MS: m/e=305.0 (M+H+).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Yield
32%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]2[CH:4]=[CH:5][C:6]([CH3:13])=[N:7][C:8]=2[C:9](=O)[NH:10][CH:11]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:9]1[N:10]=[CH:11][C:2]([I:1])=[C:3]2[C:8]=1[N:7]=[C:6]([CH3:13])[CH:5]=[CH:4]2

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
IC=1C=2C=CC(=NC2C(NC1)=O)C
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted carefully with saturated NaHCO3-Solution
WASH
Type
WASH
Details
The aqueous layer was washed two times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (ethyl acetate/heptane 10:90->100:0 gradient)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1N=CC(=C2C=CC(=NC12)C)I
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.